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Introduction
Hereditary Coproporphyria (HCP) is an autosomal dominant acute hepatic porphyria resulting

from a deficiency of the mitochondrial enzyme coproporphyrinogen oxidase (CPOX). This

deficiency leads to the accumulation of porphyrin precursors, primarily coproporphyrinogen III,

which can precipitate life-threatening acute neurovisceral attacks and, in some cases,

cutaneous photosensitivity. Laboratory diagnosis is crucial for confirming suspected cases,

identifying at-risk family members, and guiding management to prevent severe symptoms.

These application notes provide a detailed overview of the laboratory techniques used for

screening and diagnosing HCP, including biochemical assays and molecular genetic testing.

I. Biochemical Screening and Diagnosis
The cornerstone of HCP diagnosis lies in the biochemical analysis of porphyrins and their

precursors in urine and feces. The choice of tests depends on the patient's clinical presentation

(acute symptoms vs. asymptomatic screening).
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The following table summarizes the typical quantitative findings in patients with HCP. It is

important to note that reference ranges can vary between laboratories.

Analyte Sample Type
Asymptomatic/
Latent HCP

Acute HCP
Attack

Reference
Range
(Example)

Porphobilinogen

(PBG)
Urine

Normal to slightly

elevated

Markedly

elevated (>10x

ULN)

0.0-8.8 µmol/L or

<4 mg/24h[1][2]

δ-Aminolevulinic

Acid (ALA)
Urine

Normal to slightly

elevated

Elevated (less

prominent than

PBG)

<35 µmol/mol

creatinine

Total Porphyrins Urine

Normal to

moderately

elevated

Moderately to

markedly

elevated

<35 nmol/mmol

creatinine[3]

Coproporphyrin I Urine
Normal to slightly

elevated
Elevated

0-24 µg/24

hours[4]

Coproporphyrin

III
Urine

Normal to slightly

elevated

Markedly

elevated

0-74 µg/24

hours[4]

Total Porphyrins Feces
Markedly

elevated

Markedly

elevated

<200 nmol/g dry

weight[5]

Coproporphyrin

III
Feces

Predominantly

and markedly

elevated

Predominantly

and markedly

elevated

0-45 nmol/g dry

weight (Total

Copro)[6]

Protoporphyrin Feces
Normal to slightly

elevated

Normal to slightly

elevated

0-100 nmol/g dry

weight[6]

Plasma

Porphyrins
Plasma

Normal or slightly

elevated
May be elevated Normal

ULN: Upper Limit of Normal
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Experimental Workflow for HCP Diagnosis
The following diagram illustrates the typical workflow for diagnosing Hereditary Coproporphyria.
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Caption: Diagnostic workflow for Hereditary Coproporphyria.

Protocol 1: Quantitative Analysis of Urinary
Porphobilinogen (PBG)
This protocol is based on ion-exchange chromatography followed by spectrophotometry. LC-

MS/MS methods are now considered the gold standard for their superior specificity and

sensitivity.[7]

1. Principle: PBG is selectively adsorbed onto an ion-exchange resin, separating it from

interfering substances like urobilinogen. After elution, PBG reacts with Ehrlich's reagent (p-

dimethylaminobenzaldehyde in acid) to form a pink-red colored product, which is quantified by

measuring its absorbance.[3][8]

2. Specimen Collection and Handling:

Sample: A random (spot) urine sample of at least 8 mL is preferred, collected during an acute

attack.[1] A 24-hour collection can also be used.

Container: Use a clean, plain container. No preservatives are needed, but the pH should be

between 5.0 and 8.0.

Storage: The specimen must be protected from light and kept refrigerated or frozen

immediately after collection to prevent PBG degradation.[9]

3. Reagents:

Anion-exchange resin (e.g., Dowex 2-X8, acetate form)

Acetic Acid (various concentrations)

Sodium Acetate

Ehrlich's Reagent: p-dimethylaminobenzaldehyde, perchloric acid, acetic acid.

PBG Standard solution

4. Procedure:
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Column Preparation: Prepare a small column with the anion-exchange resin.

Sample Loading: Allow the urine sample to come to room temperature. Apply a known

volume of urine to the column.

Washing: Wash the column with deionized water to remove unbound substances.

Elution: Elute the bound PBG from the resin using 0.5 M formic acid or a similar acidic

solution.[3]

Color Development: Add Ehrlich's reagent to the eluate and incubate for a specified time to

allow for color development.

Spectrophotometry: Measure the absorbance of the solution at 555 nm.[3]

Calculation: Calculate the PBG concentration by comparing the sample's absorbance to that

of a known PBG standard, adjusting for urine volume or creatinine concentration.

Protocol 2: Fecal Porphyrin Analysis by HPLC
This protocol allows for the separation and quantification of porphyrin isomers, which is

essential for differentiating HCP from other porphyrias. The analysis of porphyrin methyl esters

is a common approach.[5][10]

1. Principle: Porphyrins are extracted from a fecal sample. They are then converted to their

methyl esters to improve chromatographic separation. The porphyrin methyl esters are

separated by high-performance liquid chromatography (HPLC) on a silica column and

quantified using a fluorescence detector.[5][11]

2. Specimen Collection and Handling:

Sample: A random stool specimen (5-10 grams) is required.

Container: Clean, screw-cap container.

Storage: Freeze the specimen immediately after collection and ship frozen.

3. Procedure:
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Sample Preparation (Extraction):

Homogenize a small, weighed amount of feces.

Perform a hydrochloric acid extraction in the presence of diethyl ether. This partitions

chlorophyll and other pigments into the ether phase, while porphyrins remain in the

aqueous acid layer.[11]

Centrifuge to separate the layers and collect the lower aqueous acid extract.

Esterification:

Take a known volume of the acid extract and mix with a methanol/sulfuric acid solution.

Incubate at room temperature overnight to convert porphyrins to their methyl esters.

Neutralize the reaction and extract the porphyrin methyl esters into chloroform.

Wash the chloroform phase with water, then evaporate to a small volume.

HPLC Analysis:

Column: Silica column (e.g., 25 cm x 0.5 cm, 10-µm particles).[5]

Mobile Phase: A gradient elution system using solvents like ethyl acetate and heptane is

used to separate the different porphyrin esters.[11]

Flow Rate: Typically around 1.5 mL/min.

Detection: Use a fluorescence detector with an excitation wavelength of ~400 nm and an

emission filter of ~590 nm.[5]

Quantification:

Identify peaks based on the retention times of known standards (e.g., coproporphyrin I and

III methyl esters, protoporphyrin methyl ester).
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Quantify the amount of each porphyrin by integrating the peak area and comparing it to

the standard curve.

Calculate the final concentration in nmol/g dry weight of feces.

II. Molecular Genetic Testing
Confirmation of an HCP diagnosis and screening of at-risk family members is achieved through

molecular analysis of the CPOX gene.

Heme Biosynthesis Pathway and the Role of CPOX
The diagram below shows the heme biosynthesis pathway, highlighting the step catalyzed by

CPOX and the resulting accumulation of coproporphyrinogen III in HCP.
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Caption: The Heme Biosynthesis Pathway highlighting the CPOX enzyme defect.
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Protocol 3: CPOX Gene Sequencing
This protocol outlines the steps for amplifying and sequencing the seven coding exons and

flanking intronic regions of the CPOX gene.

1. Principle: Genomic DNA is extracted from a patient's blood sample. The exons of the CPOX

gene are amplified using the polymerase chain reaction (PCR). The resulting PCR products are

then sequenced using the Sanger method to identify any disease-causing mutations.

2. Specimen Collection:

Sample: 3-5 mL of whole blood.

Container: Lavender-top tube (containing EDTA).

Storage: Refrigerate at 4°C if there is a delay before DNA extraction. Can be transported at

ambient temperature.

3. Procedure:

DNA Extraction:

Extract genomic DNA from whole blood using a standard commercial kit (e.g., silica

column-based or magnetic bead-based methods).

Assess the quality and quantity of the extracted DNA using spectrophotometry

(A260/A280 ratio) and agarose gel electrophoresis.

PCR Amplification:

Set up separate PCR reactions for each of the 7 exons of the CPOX gene.

Primers: Use validated primers that flank each exon. An example set of primers is

provided in the table below (sequences are illustrative and should be validated).[12]

Reaction Mix (per reaction):

Genomic DNA (50-100 ng)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.researchgate.net/figure/Primers-Used-to-Amplify-the-Seven-Exons-of-the-CPOX-Gene_tbl2_258041835
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forward Primer (10 µM)

Reverse Primer (10 µM)

dNTP mix (10 mM)

PCR Buffer (10x)

Taq DNA Polymerase

Nuclease-free water

PCR Cycling Conditions (Example):

Initial Denaturation: 95°C for 5 minutes

35 Cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (must be optimized for each primer pair)

Extension: 72°C for 45-60 seconds

Final Extension: 72°C for 7 minutes

Verify successful amplification of a product of the expected size by agarose gel

electrophoresis.

PCR Product Purification:

Remove excess primers and dNTPs from the PCR product using an enzymatic method

(e.g., ExoSAP-IT) or a column-based purification kit.

Sanger Sequencing:

Set up cycle sequencing reactions using the purified PCR product as a template, one of

the PCR primers (either forward or reverse), and fluorescently labeled dideoxynucleotide

terminators.
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Purify the sequencing reaction products.

Analyze the products on a capillary electrophoresis-based DNA sequencer.

Data Analysis:

Compare the patient's sequence to the CPOX reference sequence (e.g., GenBank

accession no. NM_000097) to identify any variations.

Interpret any identified variants for their potential pathogenicity based on established

guidelines, including population databases, in silico prediction tools, and segregation

analysis in the family if possible.

Table of Illustrative CPOX PCR Primers[12]
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Exon
Forward Primer Sequence
(5' -> 3')

Reverse Primer Sequence
(5' -> 3')

1
GCT GAG GAG GGC TGA

GTG AG

GCT GCA GGC TGG GCA

GAG

2
CCT GAG GAC TTT GTC TCT

GTC C

GCA GCA GAG GAG GAG

GAA GG

3
GGC TGG GCT GAG AGG

AAG TG

GGC CTG GGC TGA GAG

GAA GT

4
CCT CCC TCC TCT CCT CCT

CC

GGC TGG GCT GAG AGG

AAG TG

5
GGC TGG GCT GAG AGG

AAG TG

GGC CTG GGC TGA GAG

GAA GT

6
CCT CCC TCC TCT CCT CCT

CC

GGC TGG GCT GAG AGG

AAG TG

7
GGC TGG GCT GAG AGG

AAG TG

GGC CTG GGC TGA GAG

GAA GT

(Note: This is an example set.

Primer sequences should be

independently verified and

optimized.)

III. Differentiating HCP from Other Acute Porphyrias
A key challenge in the laboratory is distinguishing HCP from Acute Intermittent Porphyria (AIP)

and Variegate Porphyria (VP), as all can present with elevated urinary PBG during an attack.

Fecal porphyrin analysis is the critical differentiating test.
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Caption: Differentiating Acute Porphyrias using Fecal Analysis.

Conclusion
The laboratory screening and diagnosis of Hereditary Coproporphyria require a multi-faceted

approach. For symptomatic patients, prompt measurement of urinary PBG is the critical first

step. Subsequent differentiation from other acute porphyrias relies on detailed fecal porphyrin

analysis by HPLC. Finally, molecular sequencing of the CPOX gene provides definitive

confirmation of the diagnosis and is the gold standard for screening asymptomatic family

members. Adherence to detailed and validated protocols is essential for accurate diagnosis

and appropriate patient management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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